3-pentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound with significant potential in scientific research. Its IUPAC name reflects its intricate structure, which includes various functional groups that contribute to its chemical properties and biological activities. The compound has a molecular formula of and a molecular weight of approximately 474.5 g/mol .
Classification: This compound belongs to the class of quinazolinones, which are known for their diverse biological activities, including antimicrobial and antifungal properties. The presence of trifluoromethyl and oxadiazole groups enhances its pharmacological potential.
The synthesis of 3-pentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps, utilizing various reagents and conditions to construct the complex molecular framework.
Methods:
Technical details regarding specific reaction conditions (temperature, time, solvents) are often proprietary or found in specialized literature.
The molecular structure of 3-pentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can be described using various chemical representations:
CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
LZYCOTVETUHHJE-UHFFFAOYSA-N
The compound features:
The reactivity of 3-pentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can be analyzed through various chemical reactions:
These reactions are essential for modifying the compound to optimize its efficacy for specific applications.
The mechanism of action for 3-pentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is primarily linked to its interactions with biological targets:
Data supporting these mechanisms can be derived from empirical studies demonstrating its effects on microbial growth and enzyme activity assays.
While specific density and boiling point data are not available for this compound, general observations include:
Key chemical properties include:
The applications of 3-pentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one are diverse:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5